N-(quinolin-3-yl)furan-2-carboxamide
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Overview
Description
N-(quinolin-3-yl)furan-2-carboxamide is a compound that combines a quinoline moiety with a furan ring through a carboxamide linkage. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-3-yl)furan-2-carboxamide typically involves the reaction of quinoline derivatives with furan-2-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-aminoquinoline and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(quinolin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(quinolin-3-yl)furan-2-carboxamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes, while the furan ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)quinoline-2-carboxamide: Similar structure but with two quinoline rings.
Furan-2-carboxamide derivatives: Compounds with different substituents on the furan ring.
Quinoline-3-carboxamide derivatives: Compounds with various substituents on the quinoline ring.
Uniqueness
N-(quinolin-3-yl)furan-2-carboxamide is unique due to the combination of the quinoline and furan moieties, which may confer distinct biological activities not observed in other similar compounds
Properties
Molecular Formula |
C14H10N2O2 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-quinolin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17) |
InChI Key |
NVYKPHJLAKEQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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